molecular formula C23H21Cl2N3O5 B2523908 ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate CAS No. 478248-77-0

ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate

Cat. No. B2523908
CAS RN: 478248-77-0
M. Wt: 490.34
InChI Key: SABIAJQQXQARDD-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate is a useful research compound. Its molecular formula is C23H21Cl2N3O5 and its molecular weight is 490.34. The purity is usually 95%.
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Scientific Research Applications

Protective Effects Against Oxidative Stress

Certain derivatives of triazoles, including thiazolo[3,2-b]-1,2,4-triazoles, have shown promise in protecting against ethanol-induced oxidative stress in biological systems. Specifically, these compounds have demonstrated the ability to mitigate the reduction of total thiol groups and non-protein thiol groups and to decrease the production of thiobarbituric acid reactive substances in liver and brain tissues, indicating a potential protective role against oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).

Anti-inflammatory and Analgesic Properties

4,5-Disubstituted-3-(1-adamantyl)-1,2,4-triazoles have exhibited notable anti-inflammatory and analgesic properties. Certain derivatives within this group were found to effectively combat inflammation induced by agents like carrageenin and demonstrated a dose-dependent analgesic activity. This points towards the potential of these compounds in therapeutic applications focused on inflammation and pain relief (El-Emam & Ibrahim, 1991).

properties

IUPAC Name

ethyl 4-[4-[2-[(2,4-dichlorophenyl)methyl]-3-ethoxy-3-oxopropanoyl]triazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O5/c1-3-32-22(30)14-6-9-17(10-7-14)28-13-20(26-27-28)21(29)18(23(31)33-4-2)11-15-5-8-16(24)12-19(15)25/h5-10,12-13,18H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABIAJQQXQARDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate

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